3-Chloro-5-(trichloromethyl)pyridine

Übersicht

Beschreibung

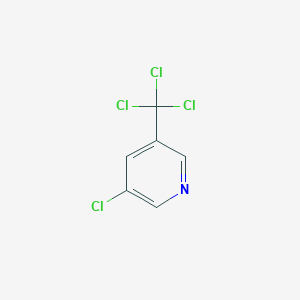

3-Chloro-5-(trichloromethyl)pyridine is a chlorinated pyridine derivative. It is a chemical compound that features a pyridine ring substituted with a chlorine atom at the third position and a trichloromethyl group at the fifth position. This compound is of interest due to its applications in various fields, including agrochemicals and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Chloro-5-(trichloromethyl)pyridine can be synthesized through the reaction of 2,3-dichloropyridine with chloromethane. This reaction typically occurs at high temperatures in the presence of a base catalyst . Another method involves the direct chlorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like trifluoroacetic anhydride in the presence of hydrogen peroxide.

Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, hydrogen peroxide, and various chlorinating agents. The reactions often require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can yield a variety of functionalized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-(trichloromethyl)pyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, particularly as a precursor for insecticides and herbicides

Wirkmechanismus

The mechanism of action of 3-Chloro-5-(trichloromethyl)pyridine involves its interaction with specific molecular targets. In the context of its use as an insecticide, it may act on the nervous system of insects, disrupting normal neural function and leading to their death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but contains a trifluoromethyl group instead of a trichloromethyl group.

3,4,5-Trichloropyridine: Another chlorinated pyridine derivative with chlorine atoms at different positions on the ring.

2-Chloro-5-(chloromethyl)pyridine: Contains a chloromethyl group instead of a trichloromethyl group.

Uniqueness

3-Chloro-5-(trichloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain industrial applications, such as the synthesis of specific agrochemicals and pharmaceuticals.

Biologische Aktivität

3-Chloro-5-(trichloromethyl)pyridine (C₆H₃Cl₄N) is a chlorinated pyridine derivative that has garnered attention for its diverse biological activities and potential applications in agriculture and medicine. This article explores the compound’s biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom at the third position and a trichloromethyl group at the fifth position. Its molecular weight is approximately 265.35 g/mol, and it is characterized by high lipophilicity, which suggests potential bioaccumulation in biological systems.

Biological Activities

The compound has been studied extensively for its biological activities, particularly as an insecticide and herbicide. Key findings include:

- Inhibition of Enzymatic Pathways : Research indicates that this compound interacts with cytochrome P450 enzymes, crucial for metabolic processes in both plants and animals. This interaction can inhibit growth in target organisms by disrupting essential metabolic pathways.

- Toxicity Studies : Toxicological assessments have shown that the compound exhibits low to moderate toxicity levels. For instance, acute toxicity studies report an LD50 greater than 5000 mg/kg in rats, indicating low oral toxicity . However, it has been noted as a slight to moderate irritant to eyes and skin .

- Antimicrobial Properties : In laboratory studies, this compound demonstrated significant antimicrobial activity against various microorganisms. For example, complete inhibition of growth was observed in cultures inoculated with Pullularia pullulans and Candida pelliculosa when exposed to the compound at specific concentrations .

The mechanism of action of this compound primarily involves its interaction with specific molecular targets in insects. It is believed to disrupt normal neural function by acting on the nervous system, leading to paralysis and death in pests. Additionally, its ability to inhibit cytochrome P450 enzymes contributes to its effectiveness as an agrochemical.

Case Studies

Several case studies highlight the compound's efficacy in agricultural applications:

- Insecticidal Efficacy : In controlled experiments, formulations containing this compound achieved over 90% mortality rates in house flies and American cockroaches when applied at concentrations around 500 ppm .

- Herbicidal Activity : Field trials have demonstrated that this compound effectively controls various weed species by inhibiting their growth through metabolic disruption.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,3-Dichloro-5-(trichloromethyl)pyridine | C₆H₂Cl₅N | Herbicidal; lower toxicity |

| 2-Chloro-5-(trichloromethyl)pyridine | C₆H₃Cl₄N | Intermediate; moderate insecticidal activity |

| 2,3,6-Trichloro-5-(trichloromethyl)pyridine | C₆H₂Cl₆N | Higher toxicity; broader spectrum of activity |

Eigenschaften

IUPAC Name |

3-chloro-5-(trichloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZWGFJIXKCVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591874 | |

| Record name | 3-Chloro-5-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85148-27-2 | |

| Record name | 3-Chloro-5-(trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85148-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.